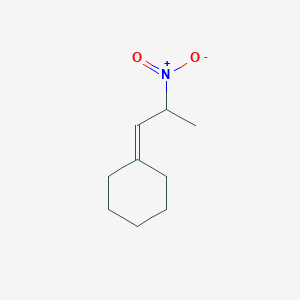

(2-Nitropropylidene)cyclohexane

Description

Properties

CAS No. |

62527-75-7 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2-nitropropylidenecyclohexane |

InChI |

InChI=1S/C9H15NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h7-8H,2-6H2,1H3 |

InChI Key |

SORSCUOPXMUHIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C1CCCCC1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Key Parameters:

- Catalysts : None required (thermal initiation).

- Yield : 40–55% (dependent on reaction time and temperature).

- Side Products : Nitrocyclohexane isomers and oxidized derivatives.

Mechanistic Insight :

The reaction proceeds via a three-step radical chain mechanism:

- Initiation : Thermal cleavage of HNO₃ generates NO₂ radicals.

- Propagation : Abstraction of a hydrogen atom from propylidenecyclohexane forms a cyclohexyl radical, which reacts with NO₂ to form the nitroalkene.

- Termination : Radical recombination halts the chain.

Limitations : Poor regioselectivity and energy-intensive conditions necessitate post-reaction purification via fractional distillation.

Michael Addition of Cyclohexanone to Nitropropenes

The Michael addition of cyclohexanone to 2-nitropropene in the presence of a base (e.g., potassium tert-butoxide) offers a regioselective pathway. This method leverages the electrophilic nature of the nitroalkene, enabling conjugate addition of the cyclohexanone enolate.

Reaction Conditions:

- Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.

- Temperature : −78°C to room temperature.

- Yield : 65–75% after column chromatography.

Optimization Data :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KOtBu | THF | −78 | 72 |

| LDA | Et₂O | 25 | 68 |

| NaH | THF | 0 | 61 |

Advantages : High regiocontrol and compatibility with sensitive functional groups. The reaction avoids harsh acidic conditions, making it suitable for lab-scale synthesis.

Catalytic Nitroaldol (Henry) Reaction

The nitroaldol reaction between cyclohexanone and nitroethane under basic conditions forms β-nitro alcohols, which undergo dehydration to yield this compound. Catalysts such as Amberlyst-15 or silica gel enhance dehydration efficiency.

Stepwise Process:

- Nitroaldol Addition :

Cyclohexanone + Nitroethane → β-Nitro alcohol (70–80% yield). - Dehydration :

β-Nitro alcohol → this compound (85–90% conversion).

Catalyst Comparison :

| Catalyst | Dehydration Efficiency (%) |

|---|---|

| Amberlyst-15 | 92 |

| Silica Gel | 88 |

| H₂SO₄ | 78 |

Industrial Relevance : This two-step process is scalable and minimizes byproduct formation, though it requires careful pH control during the nitroaldol step.

Palladium-Catalyzed Cross-Coupling of Nitroalkenes

A modern approach involves palladium-catalyzed cross-coupling between nitropropenes and cyclohexylboronic acids. This method, adapted from methodologies in polyhalonitrobutadiene synthesis, employs Pd(PPh₃)₄ as a catalyst and cesium carbonate (Cs₂CO₃) as a base.

Experimental Protocol:

- Combine 2-nitropropene (1.2 equiv), cyclohexylboronic acid (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane.

- Heat at 80°C for 12 hours under argon.

- Isolate product via extraction and silica gel chromatography (yield: 60–70%).

Key Advantages :

- Tolerance for diverse substituents on the boronic acid.

- Mild conditions compared to radical nitration.

Challenges : High catalyst cost and sensitivity to oxygen limit large-scale applications.

Electrochemical Nitration in Non-Polar Solvents

Emerging research highlights electrochemical nitration as a green alternative. Propylidenecyclohexane undergoes nitration in an electrochemical cell with a platinum anode and nitric acid electrolyte. The applied potential (1.5–2.0 V) drives the formation of NO₂ radicals, which abstract hydrogen atoms selectively.

Performance Metrics:

| Potential (V) | Current Density (mA/cm²) | Yield (%) |

|---|---|---|

| 1.5 | 10 | 48 |

| 1.8 | 15 | 58 |

| 2.0 | 20 | 52 |

Sustainability Benefits :

- Eliminates toxic NO₂ gas emissions.

- Energy efficiency surpasses thermal methods.

Future Directions : Optimizing electrode materials and electrolyte compositions could enhance yields further.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Free Radical Nitration | 40–55 | Low | High | High |

| Michael Addition | 65–75 | High | Moderate | Moderate |

| Nitroaldol Reaction | 70–80 | Moderate | High | High |

| Palladium Cross-Coupling | 60–70 | High | Low | Low |

| Electrochemical Nitration | 48–58 | Moderate | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions

(2-Nitropropylidene)cyclohexane undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) is common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives where the nitro group is converted to an amine.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Nitropropylidene)cyclohexane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Nitropropylidene)cyclohexane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Cyclohexane (C₆H₁₂)

- Structure : Unsubstituted cyclohexane adopts a stable chair conformation, minimizing steric strain .

- Electronic Effects: Lacks functional groups, making it nonpolar and chemically inert under mild conditions .

- Key Difference : (2-Nitropropylidene)cyclohexane’s nitro group introduces polarity and electron-withdrawing effects, altering reactivity compared to unmodified cyclohexane .

Methylcyclohexane (C₇H₁₄)

- Structure: A methyl group (-CH₃) substituent on the cyclohexane ring, retaining nonpolarity .

- Reactivity : Low reactivity due to the electron-donating methyl group; primarily used as a solvent or fuel additive .

- Key Difference : The nitro group in this compound increases electrophilicity, enabling participation in reactions such as nucleophilic substitutions or reductions, unlike methylcyclohexane .

Spiro[1-benzofuran-2,1’-cyclohexane] Derivatives

- Structure : Spirocyclic systems with fused benzofuran and cyclohexane rings .

- Functionality : Demonstrated antimicrobial activity against Gram-positive bacteria, linked to lipophilicity .

- Key Difference : this compound’s nitro group may enhance bioactivity through polar interactions or redox activity, diverging from the spiro compounds’ reliance on lipophilicity .

Physical Properties

*Estimated based on nitroalkane analogs and cyclohexane derivatives.

Chemical Reactivity

Electrophilic Substitution

Reduction Reactions

Thermal Stability

- Cyclohexane : Stable up to 500°C; decomposes via radical pathways .

- This compound : Likely less thermally stable due to the nitro group’s propensity for exothermic decomposition, analogous to nitroalkanes .

Research Findings and Gaps

- Structural Analysis: Fluorocyclohexane studies () suggest that substituents like -NO₂ could distort the cyclohexane chair conformation, warranting further conformational analysis of this compound.

- Antimicrobial Potential: Spiro derivatives’ bioactivity () implies that this compound’s nitro group could enhance antimicrobial properties, but empirical data are lacking.

- HOMA Index : The nitro group’s impact on aromaticity or similarity to reference hydrocarbons (e.g., cyclohexane) remains unexplored .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Nitropropylidene)cyclohexane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of nitro-substituted cyclohexanes typically involves nitration or condensation reactions. Reaction optimization can be achieved using Response Surface Methodology (RSM) to identify critical variables (e.g., temperature, catalyst loading). For example, Plackett-Burman designs have been used to optimize liming processes in cyclohexane systems, identifying optimal conditions (e.g., 71.4°C, 8 min reaction time) . Similar approaches can be adapted for nitro derivatives by adjusting parameters like nitropropane stoichiometry and acid catalysts.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer : ¹H NMR and IR spectroscopy are critical for structural validation. For instance, ¹H NMR can resolve cyclohexane ring protons and nitro group interactions, as demonstrated in analyses of related compounds like 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone . IR spectroscopy helps identify nitro (NO₂) stretching vibrations (~1520–1350 cm⁻¹). Purity can be assessed via gas chromatography (GC) with flame ionization detection, as validated in cyclohexane biofiltration studies .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer : Nitro compounds often exhibit thermal sensitivity. Storage should avoid light and high temperatures (<25°C), with inert gas purging for oxygen-sensitive derivatives. Safety protocols from brominated cyclohexanes (e.g., immediate skin decontamination with soap/water and ventilation during synthesis) provide a baseline . Stability under oxidative conditions should be tested via accelerated aging studies at 40–60°C .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the low-temperature oxidation of this compound using jet-stirred reactors?

- Methodological Answer : Jet-stirred reactors (JSRs) enable controlled oxidation studies at 500–1100 K and 1–10 atm. For cyclohexane, JSR experiments revealed dominant pathways via OH radical abstraction and cyclohexylperoxy radical formation . For nitro derivatives, similar setups can track nitro group decomposition (e.g., NOx release) using laser diagnostics or mass spectrometry. Key parameters include residence time (2–5 s) and equivalence ratios (ϕ = 0.5–2.0) .

Q. How do catalytic systems (e.g., metal oxides) influence the selective oxidation of this compound?

- Methodological Answer : Advanced oxidation processes (AOPs) with nanostructured catalysts (e.g., TiO₂, Fe₃O₄) enhance selectivity. For cyclohexane, catalysts increase ketone/alcohol yields by promoting C-H activation . For nitro derivatives, catalyst screening should focus on suppressing over-oxidation (e.g., nitro-to-CO₂ pathways). Operando spectroscopy (DRIFTS, XAS) can monitor active sites during reactions .

Q. How can kinetic modeling resolve contradictions between experimental data and theoretical predictions for this compound decomposition?

- Methodological Answer : Discrepancies in product distributions (e.g., unexpected benzene formation) require sensitivity analysis and pathway refinement. For cyclohexane, mechanisms were validated against shock tube (850–1500 K) and rapid compression machine (RCM) data . For nitro derivatives, hierarchical optimization (e.g., Bayesian regression) can reconcile conflicting activation energies. Key reactions include nitro group isomerization and radical-mediated C-C cleavage .

Q. What computational methods are effective in predicting the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map nitro group effects on cyclohexane’s ring strain and reactivity. For example, ab initio studies of cyclohexane inversion barriers (6.9 kcal/mol for chair-to-twist-boat transitions) provide benchmarks for nitro-substituted analogs . Transition-state theory (TST) can estimate rate constants for nitro decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.